4-ethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide
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Overview
Description
4-ethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a piperidine nucleus, which is a pivotal cornerstone in the production of various drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation due to its mild and functional group tolerant reaction conditions . The process involves the use of organoboron reagents, which are stable, readily prepared, and generally environmentally benign .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial applications, making it a viable method for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide variety of products depending on the nucleophile used .
Scientific Research Applications
4-ethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The piperidine nucleus in the compound plays a crucial role in its biological activity, interacting with various enzymes and receptors in the body . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine-based compound with antioxidant and anticancer properties.
Evodiamine: Another piperidine derivative with antiproliferative effects on cancer cells.
Matrine: Known for its antimicrobial and anticancer activities.
Berberine: Exhibits a wide range of biological activities, including antimicrobial and anticancer effects.
Tetrandine: Used for its anti-inflammatory and anticancer properties.
Uniqueness
4-ethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide is unique due to its specific structure, which combines a piperidine nucleus with a pyrimidine ring. This unique combination enhances its potential biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
4-ethyl-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-3-16-7-9-17(10-8-16)19(25)21-14-18-13-15(2)22-20(23-18)24-11-5-4-6-12-24/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORJAQGKXXHURW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=C2)C)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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